molecular formula C16H16N2O3 B2743820 N'-BENZYL-N-(3-METHOXYPHENYL)ETHANEDIAMIDE CAS No. 359447-66-8

N'-BENZYL-N-(3-METHOXYPHENYL)ETHANEDIAMIDE

Cat. No.: B2743820
CAS No.: 359447-66-8
M. Wt: 284.315
InChI Key: RHAPKCYPYLMDDX-UHFFFAOYSA-N
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Description

N'-BENZYL-N-(3-METHOXYPHENYL)ETHANEDIAMIDE is an ethanediamide derivative characterized by two amide groups, a benzyl substituent, and a 3-methoxyphenyl moiety. The benzyl group contributes to lipophilicity, while the methoxy substituent may influence electronic properties and solubility.

Properties

IUPAC Name

N-benzyl-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-5-8-13(10-14)18-16(20)15(19)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAPKCYPYLMDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-(3-methoxyphenyl)oxamide can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxalyl chloride to form the final product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and reaction times of several hours.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-(3-methoxyphenyl)oxamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides or other derivatives.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction could produce amines.

Scientific Research Applications

N-benzyl-N’-(3-methoxyphenyl)oxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features

The table below highlights key structural and functional differences between N'-BENZYL-N-(3-METHOXYPHENYL)ETHANEDIAMIDE and analogous compounds from the evidence:

Compound Core Structure Functional Groups Key Structural Attributes
This compound Ethanediamide Dual amides, benzyl, 3-methoxyphenyl Potential N,O- or N,N-chelation sites
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl, cyclic imide Rigid aromatic backbone with electron-withdrawing Cl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Benzamide, hydroxy, dimethyl N,O-bidentate directing group
Substituted amino alcohol sulfamides Sulfamide Sulfamoyl, amino alcohol Flexible linker for C–H functionalization

Key Observations:

  • Ethanediamide vs. Phthalimide : While phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) feature a rigid cyclic imide structure, ethanediamides lack aromaticity but offer greater flexibility and dual amide coordination sites. This may enhance their utility in chelating metal ions .
  • Ethanediamide vs. Benzamide: Benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) have a single amide group but incorporate hydroxyl and branched alkyl groups, enabling N,O-bidentate coordination.
  • Ethanediamide vs. Sulfamide: Sulfamides (e.g., substituted amino alcohol sulfamides) utilize sulfamoyl groups for directing C–H functionalization. Ethanediamides, with dual amides, might instead facilitate nucleophilic or electrophilic reactivity at the methoxy or benzyl positions .

Biological Activity

N'-Benzyl-N-(3-methoxyphenyl)ethanediamide, a compound with significant potential in medicinal chemistry, has been the focus of various studies due to its biological activity , particularly its anticancer and antimicrobial properties . This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O
  • CAS Number : 869071-47-6

This compound features a benzyl group and a methoxyphenyl moiety , which contribute to its biological activities through interactions with various biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. Its mechanism of action appears to involve:

  • Inhibition of Tumor Growth : The compound has shown efficacy in inhibiting cell proliferation in several cancer cell lines, including breast and colon cancer cells. Preclinical studies indicate that it may induce apoptosis in malignant cells by modulating key signaling pathways involved in cell survival and growth.
  • Targeting Specific Enzymes : Research suggests that this compound may interact with protein kinases, which are crucial for tumor progression. By inhibiting these kinases, the compound could effectively reduce tumor metastasis and enhance the efficacy of existing chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

  • Mechanism of Action : The antimicrobial effects are believed to result from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This dual action makes it a candidate for further development as an antimicrobial agent.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth, induction of apoptosis
AntimicrobialDisruption of cell membranes, inhibition of metabolism

Study 1: Anticancer Efficacy in Breast Cancer Models

A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to control groups. The study also noted changes in apoptosis markers, suggesting that the compound triggers programmed cell death pathways in cancer cells.

Study 2: Antimicrobial Testing Against Pathogenic Bacteria

Another investigation focused on the antimicrobial properties of this compound against various pathogenic bacteria. The results demonstrated that the compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses include:

  • Enzyme Modulation : The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects on cellular processes.
  • Reactive Oxygen Species (ROS) Generation : It is proposed that the compound induces oxidative stress within cells, leading to DNA damage and subsequent cell death .

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